Identity and Predicted Physicochemical LogP Profile Versus De-fluorinated Analog
The compound's predicted logP (4.02) and logD (4.02) values are provided in the vendor's technical datasheet . These values indicate a significant lipophilic character that differentiates it from a hypothetical de-fluorinated analog. For comparison, a computed model for a 1H-indol-1-yl analog lacking the 6-fluoro substituent predicted a logP of 3.29 . The presence of the fluorine atom increases predicted lipophilicity by ~0.73 units, which can impact membrane permeability, solubility, and non-specific binding in whole-cell assays.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | logP = 4.02; logD = 4.02 |
| Comparator Or Baseline | 2-(1H-indol-1-yl)-N-(3-phenylpropyl)acetamide (6-H analog): predicted logP = 3.29 |
| Quantified Difference | Δ logP ≈ +0.73 |
| Conditions | In silico prediction by vendor (target) and computational model (comparator) |
Why This Matters
The higher lipophilicity guides formulation strategies and provides a quantitative rationale for selecting the fluorinated compound over its parent in lipid-targeted or CNS programs.
